3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine and nitro groups, and a propanamide moiety attached to a tetrafluorophenyl ring
Preparation Methods
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. The preparation begins with the synthesis of the pyrazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents . The chlorination and nitration of the pyrazole ring are carried out using reagents such as thionyl chloride and nitric acid under controlled conditions . The final step involves the coupling of the substituted pyrazole with the tetrafluorophenyl propanamide moiety, which can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Materials Science: The compound’s unique structural features make it suitable for the design of novel materials with specific properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The nitro and chlorine substituents on the pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The tetrafluorophenyl moiety enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)-N~1~-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
- 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C13H6ClF7N4O3 |
---|---|
Molecular Weight |
434.65 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C13H6ClF7N4O3/c14-4-3-24(23-12(4)25(27)28)2-1-5(26)22-11-9(17)7(15)6(13(19,20)21)8(16)10(11)18/h3H,1-2H2,(H,22,26) |
InChI Key |
BLVNQFXAXUZBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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